

An In-depth Technical Guide to Methyl 2-amino-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-amino-4,6-difluorobenzoate

Cat. No.: B1589867

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of **Methyl 2-amino-4,6-difluorobenzoate**, a fluorinated anthranilate ester of significant interest to researchers and professionals in drug discovery and organic synthesis. While specific experimental data for this particular isomer is not extensively documented in peer-reviewed literature, this guide consolidates available information on its identity, proposes a robust synthetic pathway based on established chemical principles, and offers predicted physicochemical and spectroscopic properties derived from closely related analogues. The document aims to serve as a foundational resource, providing insights into its molecular structure, reactivity, and potential applications as a versatile building block in medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Anthranilates

Fluorine-containing molecules are of paramount importance in modern drug development. The strategic incorporation of fluorine atoms can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic properties.^[1] Anthranilic acid derivatives, in turn, are privileged scaffolds found in a wide array of bioactive compounds. The convergence of these two fields—fluorine chemistry and medicinal scaffolds—positions fluorinated anthranilates like **Methyl 2-amino-4,6-difluorobenzoate** as valuable intermediates.

The specific substitution pattern of **Methyl 2-amino-4,6-difluorobenzoate**, with an ortho-amino group and fluorine atoms meta to the ester, presents a unique electronic and steric environment. This arrangement is anticipated to influence its reactivity in predictable ways, making it a tailored building block for the synthesis of complex heterocyclic systems and other targeted therapeutics. This guide will elucidate these characteristics to empower researchers in leveraging this molecule for their synthetic campaigns.

Molecular Identity and Physicochemical Properties

Precise identification is the cornerstone of chemical synthesis and application. The following section details the known identifiers for **Methyl 2-amino-4,6-difluorobenzoate** and provides a table of its fundamental properties.

Chemical Identifiers

- IUPAC Name: **Methyl 2-amino-4,6-difluorobenzoate**
- CAS Number: 379228-57-6
- Molecular Formula: C₈H₇F₂NO₂
- Molecular Weight: 187.15 g/mol
- InChI Key: SECMISFZCMBTKJ-UHFFFAOYSA-N

Physicochemical Data

Direct experimental data for **Methyl 2-amino-4,6-difluorobenzoate** is limited. The following table presents a combination of known data for the molecule and its immediate precursor, 2-amino-4,6-difluorobenzoic acid, along with predicted values to provide a functional dataset for laboratory use.

Property	Value	Source / Comment
Appearance	Predicted: White to pale yellow solid	Based on related anthranilates.
Melting Point (°C)	Predicted: >190	The precursor acid melts at 198-202 °C.[2] Esterification typically lowers the melting point, but the high value of the acid suggests the ester will also be a high-melting solid.
Boiling Point (°C)	Predicted: ~300	The precursor acid has a predicted boiling point of 305.8 °C.[3]
pKa	Predicted: ~3.95 (for the conjugate acid of the amine)	Based on the pKa of the precursor acid.[2]
Solubility	Predicted: Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water.	Typical for small polar organic molecules.

Synthesis and Purification

A robust and reproducible synthetic protocol is essential for the reliable supply of any chemical intermediate. While a specific, peer-reviewed synthesis for **Methyl 2-amino-4,6-difluorobenzoate** is not readily available, a highly probable two-step synthesis can be designed starting from commercially available precursors. This proposed synthesis leverages the well-established chemistry of isatin ring-opening followed by standard esterification.

Proposed Synthetic Pathway

The synthesis is envisioned to proceed in two key stages:

- Stage 1: Oxidative cleavage of a suitable 5,7-difluoroisatin derivative to yield 2-amino-4,6-difluorobenzoic acid.

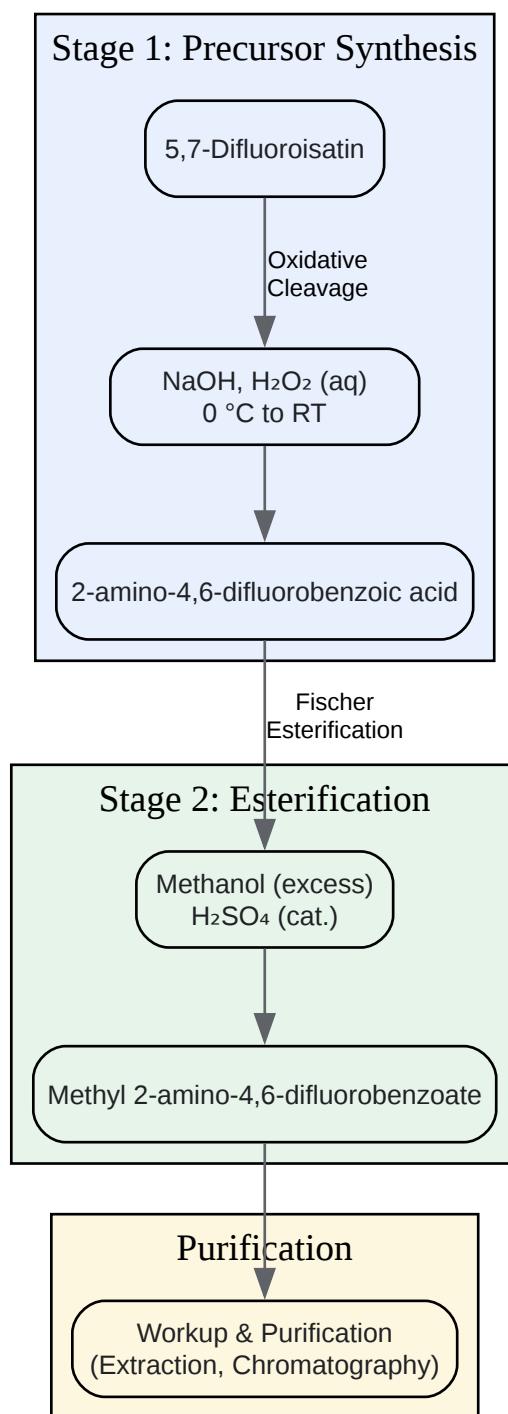
- Stage 2: Fischer esterification of the resulting carboxylic acid with methanol to afford the target compound.

Detailed Experimental Protocol

Stage 1: Synthesis of 2-amino-4,6-difluorobenzoic Acid (CAS: 126674-77-9)

This protocol is adapted from a known procedure for the synthesis of this key intermediate.[\[2\]](#)

- Step 1.1: Suspend 5,7-difluoroisatin (1 equivalent) in water.
- Step 1.2: Cool the suspension to 0 °C in an ice bath.
- Step 1.3: Prepare a solution of sodium hydroxide (6.7 equivalents) and 30% hydrogen peroxide (2.7 equivalents) in water.
- Step 1.4: Add the basic peroxide solution dropwise to the isatin suspension, maintaining the temperature at 0 °C.
- Step 1.5: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20 hours.
- Step 1.6: Carefully adjust the pH of the reaction mixture to 3 using formic acid. Caution: This will cause foaming. The product will precipitate as a solid.
- Step 1.7: Collect the precipitate by filtration, wash with cold water, and dry under vacuum over a desiccant (e.g., phosphorus pentoxide) to yield 2-amino-4,6-difluorobenzoic acid as a white solid.


Stage 2: Synthesis of **Methyl 2-amino-4,6-difluorobenzoate**

This is a standard Fischer esterification protocol.

- Step 2.1: Suspend 2-amino-4,6-difluorobenzoic acid (1 equivalent) in an excess of anhydrous methanol.
- Step 2.2: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 equivalents).

- Step 2.3: Warm the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- Step 2.4: Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
- Step 2.5: Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.
- Step 2.6: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Step 2.7: Purify the crude product by recrystallization or column chromatography to obtain pure **Methyl 2-amino-4,6-difluorobenzoate**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Proposed two-stage synthesis of **Methyl 2-amino-4,6-difluorobenzoate**.

Spectroscopic Characterization (Predicted)

No published spectra for **Methyl 2-amino-4,6-difluorobenzoate** are currently available.

However, a detailed prediction of its key spectroscopic features can be made based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals:

- Aromatic Protons (H-3, H-5): Due to the symmetrical substitution pattern, the two aromatic protons are in different environments. H-3 will be ortho to the amino group and meta to a fluorine, while H-5 will be between two fluorine atoms. This will result in two signals in the aromatic region (likely between δ 6.0-7.0 ppm), each appearing as a triplet or doublet of doublets due to coupling with the fluorine atoms.
- Amine Protons (-NH₂): A broad singlet is expected, likely in the range of δ 4.5-5.5 ppm. The chemical shift of this signal can be highly dependent on the solvent and concentration.
- Methyl Protons (-OCH₃): A sharp singlet corresponding to the three methyl protons of the ester group, expected around δ 3.8-3.9 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the influence of the fluorine substituents.

Key predicted signals include:

- Carbonyl Carbon (C=O): A singlet expected around δ 165-168 ppm.
- Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons directly bonded to fluorine (C-4, C-6) will appear as doublets with large C-F coupling constants. The other aromatic carbons will also show smaller couplings to the fluorine atoms.
- Methyl Carbon (-OCH₃): A singlet expected around δ 51-53 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present:

- N-H Stretching: Two sharp to medium bands are expected in the region of 3300-3500 cm^{-1} corresponding to the symmetric and asymmetric stretching of the primary amine.
- C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is expected around 1700-1730 cm^{-1} .
- C-F Stretching: Strong absorption bands are expected in the fingerprint region, typically between 1100-1300 cm^{-1} , corresponding to the C-F bonds.
- Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1450-1600 cm^{-1} region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M^+) would be expected at $\text{m/z} = 187$. Key fragmentation patterns would likely involve the loss of the methoxy group (- OCH_3) to give a fragment at $\text{m/z} = 156$, and the subsequent loss of carbon monoxide (-CO) to give a fragment at $\text{m/z} = 128$.

Reactivity and Applications in Drug Development

Methyl 2-amino-4,6-difluorobenzoate is a trifunctional molecule, and its reactivity is governed by the interplay of its amino, ester, and difluorophenyl moieties.

Key Reaction Pathways

- N-Acylation/Alkylation: The primary amino group is nucleophilic and can readily undergo acylation with acid chlorides or anhydrides to form amides, or alkylation with alkyl halides.
- Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions, further diversifying the functionality on the aromatic ring.
- Ester Hydrolysis/Amidation: The methyl ester can be hydrolyzed back to the carboxylic acid under basic or acidic conditions. It can also be converted directly to amides by reaction with amines, often at elevated temperatures.

- Nucleophilic Aromatic Substitution (SNAr): While the electron-donating amino group deactivates the ring towards SNAr, the presence of two strongly electron-withdrawing fluorine atoms may still allow for displacement of one of the fluorines under forcing conditions with a strong nucleophile.

Potential Applications as a Building Block

The unique substitution pattern makes this molecule an attractive starting material for the synthesis of various heterocyclic systems that are prevalent in pharmaceuticals. For example, it could be used in the synthesis of:

- Fluorinated Quinazolinones: By reacting with an appropriate orthoformate and an amine, it could serve as a precursor to quinazolinone scaffolds, which are known to exhibit a broad range of biological activities.
- Fluorinated Benzodiazepines: Condensation reactions with appropriate partners could lead to the formation of benzodiazepine-like structures.
- Novel Heterocyclic Systems: The combination of the amino and ester groups allows for cyclization reactions to form a variety of fused ring systems, with the fluorine atoms providing a means to modulate the biological and physical properties of the final compounds.

Conclusion

Methyl 2-amino-4,6-difluorobenzoate represents a valuable, albeit under-documented, building block for medicinal chemistry and organic synthesis. This guide has provided a framework for its identification, preparation, and potential utility. By proposing a reliable synthetic route and predicting its key analytical characteristics, it is hoped that this document will facilitate its broader adoption and exploration by the scientific community. The strategic placement of its functional groups, combined with the modulating effects of its fluorine atoms, ensures that it will be a compound of continued interest in the quest for novel and effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-AMINO-4,6-DIFLUOROBENZOIC ACID CAS#: 126674-77-9 [chemicalbook.com]
- 3. 126674-77-9[2-Amino-4 , 6-difluorobenzoic acid 97%]- Jizhi Biochemical [acmec.com.cn]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2-amino-4,6-difluorobenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589867#iupac-name-for-methyl-2-amino-4-6-difluorobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com